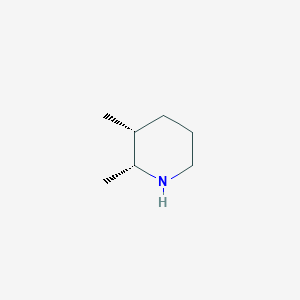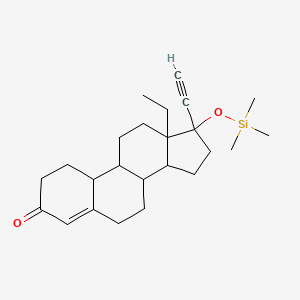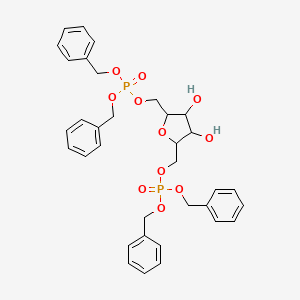
Rel-(2R,3R)-2,3-dimethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(2R,3R)-2,3-dimethylpiperidine is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two chiral centers at the 2nd and 3rd positions of the piperidine ring, both of which are in the R configuration. The presence of these chiral centers makes it an interesting subject for stereoselective synthesis and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3R)-2,3-dimethylpiperidine can be achieved through several methods. One common approach involves the diastereoselective synthesis using chiral catalysts or chiral auxiliaries. For instance, a fast and operationally facile one-step tandem strategy for the diastereoselective synthesis of related compounds has been developed using solid nano-catalysts like SiO2 nanoparticles . This method is environmentally favorable as it does not require organic solvents and involves low catalyst loading.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Rel-(2R,3R)-2,3-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Rel-(2R,3R)-2,3-dimethylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism by which Rel-(2R,3R)-2,3-dimethylpiperidine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Rel-(2R,3R)-2,3-dimethylpiperidine can be compared with other similar compounds, such as:
Rel-(2R,3R)-2,3-dihydroxy-2-methylbutanoic acid: This compound also has chiral centers and is used in asymmetric synthesis.
Rel-(2R,3R)-2,3-dihydromyricetin: Known for its antibacterial properties and studied for its effects on biofilm formation and virulence
The uniqueness of this compound lies in its specific chiral configuration and its versatile applications in various fields.
特性
分子式 |
C7H15N |
|---|---|
分子量 |
113.20 g/mol |
IUPAC名 |
(2R,3R)-2,3-dimethylpiperidine |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-8-7(6)2/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChIキー |
DRLFSUDDXLQHJT-RNFRBKRXSA-N |
異性体SMILES |
C[C@@H]1CCCN[C@@H]1C |
正規SMILES |
CC1CCCNC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B12288628.png)

![Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12288639.png)

![6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288656.png)


![[2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine](/img/structure/B12288680.png)

![(+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta [d]isoxazole-6-carboxylate](/img/structure/B12288699.png)

![(2-Nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B12288708.png)


